molecular formula C10H13BrN2O2 B13043037 Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate

Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate

Cat. No.: B13043037
M. Wt: 273.13 g/mol
InChI Key: HXFKJMASULPWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate (CAS 1816253-33-4) is a chemical compound with the molecular formula C 10 H 13 BrN 2 O 2 and a molecular weight of 273.13 g/mol . Its structure features a glycinate ester linked to a 5-bromopyridin-2-yl group through an ethyl bridge, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds based on the 5-bromopyridine scaffold, such as this one, are frequently utilized in the design and synthesis of novel bioactive molecules. For instance, similar bromopyridine derivatives have been investigated as key intermediates in the development of imidazole derivatives explored for the potential treatment of conditions like obesity and diabetes . Furthermore, research into Plasmodium vivax N-myristoyltransferase (NMT) inhibitors for antimalarial therapy has also involved sophisticated small molecules containing bromopyridine motifs, highlighting the role of such fragments in probing enzyme subsites and achieving selectivity in drug discovery programs . Please handle this reagent with appropriate care. Refer to the provided Safety Data Sheet for detailed handling and hazard information . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 2-[1-(5-bromopyridin-2-yl)ethylamino]acetate

InChI

InChI=1S/C10H13BrN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3

InChI Key

HXFKJMASULPWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)Br)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate typically involves the reaction of 5-bromopyridine with ethyl glycinate under controlled conditions. The compound can be characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Research has indicated that derivatives of methyl glycinate compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)
Compound AHepG22.57
Compound BMDA-MB-2313.45
This compoundTBDTBD

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, structure-activity relationship studies have demonstrated that modifications in the pyridine ring can enhance inhibitory potency against enzymes like NAPE-PLD, which is important in lipid metabolism .

Drug Development

The compound's unique structure makes it a candidate for drug development targeting various diseases, including cancer and metabolic disorders. Its ability to modify biological pathways suggests potential applications in creating novel therapeutic agents .

Case Study: Development of mIDH1 Inhibitors
In a medicinal chemistry campaign focused on inhibitors for mutant forms of isocitrate dehydrogenase (mIDH1), compounds structurally related to this compound were evaluated for their efficacy and pharmacokinetic properties. The results indicated promising activity against specific cancer types associated with mIDH1 mutations .

Mechanism of Action

The mechanism by which Methyl (1-(5-bromopyridin-2-yl)ethyl)glycinate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Cyclization and Condensation: Ethyl glycinate reacts with 3-formylchromones to form pyridine or pyrrole derivatives depending on substituents (e.g., α-aminoacetonitrile selectively yields pyridines) . The bromine in the target compound may direct similar reactions toward bromine-retaining products.
  • Post-Synthetic Modifications : Brominated pyridines are amenable to Suzuki-Miyaura couplings, suggesting the target compound could serve as a precursor for biaryl systems in drug discovery .

Physicochemical Properties

  • LogP and Solubility : Ethyl N-((2-hydroxyphenyl)methyl)glycinate has a LogP of 1.32, indicating moderate hydrophobicity . The target compound’s bromine atom likely increases LogP (predicted >2.0), reducing aqueous solubility but enhancing membrane permeability.
  • Stability : Methyl esters are more prone to hydrolysis than ethyl esters, which may limit the target compound’s utility in aqueous environments unless stabilized .

Biological Activity

Methyl (1-(5-bromopyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}BrN2_2O2_2. The compound features a brominated pyridine ring, which is known to influence its biological properties. The presence of the glycine moiety suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is implicated in the regulation of endocannabinoid metabolism, have shown promise in modulating pain and inflammation responses. Given the structural features of this compound, it could potentially interact with similar enzymatic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related studies on pyridine derivatives:

CompoundStructureIC50_{50} (µM)Biological Target
Compound A5-Bromo derivative10NAPE-PLD
Compound B4-Pyridinyl analogue15COX-2
Compound C3-Pyridinyl variant25Lipoxygenase

These findings indicate that modifications to the pyridine ring can significantly affect potency and selectivity against various biological targets.

Case Studies

  • Pain Management : A study explored the effects of pyridine derivatives on pain modulation through NAPE-PLD inhibition. Compounds similar to this compound demonstrated reduced pain responses in murine models when administered at specific dosages .
  • Inflammation : Another investigation focused on the anti-inflammatory properties of related compounds. The results showed a significant decrease in inflammatory markers in treated groups, suggesting that this compound could offer therapeutic benefits in inflammatory conditions .

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